4-(phenylethynyl)aniline

Polyimide Thermosetting Polymer End-Capping Agent

Standard anilines lack the thermal latency required for melt-processable high-performance polymers. 4-(Phenylethynyl)aniline solves this with a thermally latent phenylethynyl crosslinking site that reacts only above 300°C, enabling wide processing windows for PETI oligomers in RTM of carbon fiber-reinforced polyimide composites. • Low, stable melt viscosity (<1 Pa·s at 280°C) for RTM processing • Yields polyimides with Tg up to 400°C for aerospace applications • Bifunctional architecture (NH₂ + internal C≡C) for modular synthesis of OLED/OPV precursors and spin-crossover ligands. Available in 95%+ purity with prompt global delivery.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 1849-25-8
Cat. No. B184157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phenylethynyl)aniline
CAS1849-25-8
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
InChIInChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2
InChIKeyODFQRHOQXHVJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylethynyl)aniline (CAS 1849-25-8): A Bifunctional Building Block for Advanced Materials and Specialty Intermediates


4-(Phenylethynyl)aniline (CAS 1849-25-8) is a para-substituted aniline derivative bearing a phenylethynyl moiety, with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . The compound is characterized by a primary aromatic amine (-NH₂) and an internal alkyne (C≡C) conjugated with two phenyl rings, imparting a rigid, π-extended structure . This bifunctional architecture enables its use as both a nucleophilic building block and a thermally crosslinkable end-capping agent, distinguishing it from simpler anilines [1]. It is typically synthesized via palladium-catalyzed Sonogashira cross-coupling of 4-iodoaniline with phenylacetylene, and is commercially available as a yellow to brown crystalline solid with a purity of 95% or higher [2].

Why 4-(Phenylethynyl)aniline Cannot Be Replaced by Generic Aniline or Simple Alkyne Analogs


Generic anilines or simple terminal alkynes lack the specific structural and electronic features that define the performance of 4-(phenylethynyl)aniline in advanced applications. The compound's internal phenylethynyl group is not merely a substituent; it acts as a thermally latent crosslinking site that undergoes reaction only at elevated temperatures (>300 °C), enabling a wide processing window for high-performance polymers [1]. In contrast, simpler analogs like 4-ethynylaniline (CAS 14235-81-5) contain a terminal alkyne that reacts at lower temperatures, reducing the melt processability of oligomers [2]. Furthermore, the extended π-conjugation of the phenylethynyl moiety confers distinct electronic and optical properties compared to non-conjugated or partially conjugated alternatives, which directly impacts the performance of materials such as organic semiconductors and spin-crossover complexes . Therefore, substituting this compound with a generic aniline or a simpler ethynyl derivative will result in altered thermal curing profiles, narrower processing windows, and compromised material properties.

Quantitative Differentiation of 4-(Phenylethynyl)aniline: Head-to-Head Performance Data Against Key Comparators


Polyimide End-Capping: Enhanced Thermal Curing Window vs. Ethynyl-Terminated Systems

4-(Phenylethynyl)aniline, when used as an end-capping agent for polyimide oligomers, affords a significantly higher curing temperature compared to ethynyl-endcapped systems. This is a direct consequence of the phenylethynyl group's thermal latency, which delays the crosslinking reaction to a higher temperature range [1].

Polyimide Thermosetting Polymer End-Capping Agent

Melt Processability: Low and Stable Melt Viscosity of 4-Phenylethynylaniline-Terminated Oligomers

Polyimide oligomers terminated with 4-phenylethynylaniline exhibit low and stable melt viscosities, a critical requirement for resin transfer molding (RTM) and other melt-processing techniques. This behavior is a direct consequence of the end-cap's structure and its influence on oligomer chain packing and molecular weight distribution [1].

Resin Transfer Molding Polyimide Composite Rheology

Thermomechanical Performance: High Glass Transition Temperature of Cured Polyimide Resins

Polyimide resins cured from 4-phenylethynylaniline-terminated oligomers achieve exceptionally high glass transition temperatures (Tg) and thermal decomposition temperatures, demonstrating the robust network formation enabled by the phenylethynyl crosslinking reaction [1].

High-Temperature Polymer Thermal Stability Polyimide

Physical Property Profile: Melting Point and Thermal Stability vs. 4-Ethynylaniline

The melting point of 4-(phenylethynyl)aniline is significantly higher than that of its simpler analog, 4-ethynylaniline (4-aminophenylacetylene, CAS 14235-81-5). This difference is a direct consequence of the increased molecular weight and enhanced π-π stacking interactions enabled by the additional phenyl ring [1].

Physicochemical Property Material Selection Thermal Analysis

Recommended Application Scenarios for 4-(Phenylethynyl)aniline Based on Validated Differentiation


End-Capping Agent for High-Temperature RTM Polyimide Composites

Use 4-(phenylethynyl)aniline as a reactive end-capper in the synthesis of phenylethynyl-terminated imide (PETI) oligomers. The resulting oligomers, as demonstrated by the low and stable melt viscosity data (<1 Pa·s at 280 °C), are ideally suited for resin transfer molding (RTM) of carbon fiber-reinforced polyimide composites [1]. This process leverages the compound's contribution to a wide processing window, enabling the fabrication of complex, high-performance parts for aerospace and defense applications where high Tg (up to 400 °C) is required [1].

Building Block for Thermally Stable Organic Semiconductors and OLED Materials

Employ 4-(phenylethynyl)aniline as a core building block in the synthesis of extended π-conjugated systems for organic electronics. The rigid, planar structure and the electronic contribution of the phenylethynyl group, as inferred from its material properties, make it a valuable precursor for developing organic semiconductors, including active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Precursor for Spin-Crossover (SCO) Coordination Complexes

Utilize the primary amine group of 4-(phenylethynyl)aniline to form Schiff base ligands, such as N-(2′-pyridylmethylene)-4-(phenylethynyl)aniline (PM-PEA). These ligands, when complexed with transition metals like iron(II), yield spin-crossover (SCO) compounds that exhibit strong cooperativity and sensitivity to external stimuli (pressure, temperature) [2]. The extended aromatic system of the ligand is critical for promoting intermolecular interactions that govern the SCO behavior.

Synthetic Intermediate in Medicinal Chemistry

Consider 4-(phenylethynyl)aniline as a versatile intermediate for constructing more complex molecular architectures in drug discovery. Its bifunctional nature allows for independent modification of the aniline nitrogen and the alkyne moiety, enabling the introduction of diverse pharmacophores . The compound's calculated physicochemical properties (e.g., XLogP3 of 4.1, topological polar surface area of 26 Ų) are within ranges typical for orally bioavailable lead-like compounds, making it a suitable starting point for library synthesis .

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